
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, also known as TBCA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TBCA has been found to inhibit the activity of various enzymes, including the proteasome, histone deacetylases (HDACs), and phosphodiesterases (PDEs), making it a promising candidate for the treatment of cancer, neurodegenerative diseases, and other disorders.
Mecanismo De Acción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide inhibits the activity of its target enzymes by binding to their active sites and preventing them from carrying out their normal functions. For example, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide binds to the active site of the proteasome and prevents it from degrading proteins, leading to the accumulation of misfolded or damaged proteins and ultimately causing cell death. Similarly, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide binds to the active site of HDACs and prevents them from removing acetyl groups from histone proteins, leading to changes in gene expression. Finally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide binds to the active site of PDEs and prevents them from breaking down cyclic nucleotides, leading to increased levels of these signaling molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide depend on the specific enzyme that it is inhibiting. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins and ultimately causes cell death. Inhibition of HDACs leads to changes in gene expression, which can have a variety of physiological effects depending on the specific genes that are affected. Finally, inhibition of PDEs leads to increased levels of cyclic nucleotides, which can have a variety of physiological effects depending on the specific tissues and cells that are affected.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been extensively studied and its mechanism of action is well understood, making it a useful tool for studying the enzymes that it inhibits. However, one limitation of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide in lab experiments is that it may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. One area of interest is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide derivatives that are more selective for specific enzymes or have improved pharmacokinetic properties. Another area of interest is the investigation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide's potential as a treatment for a variety of disorders, including cancer, neurodegenerative diseases, and cardiovascular disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide and its potential off-target effects on other enzymes or proteins.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of the proteasome, which is responsible for degrading misfolded or damaged proteins in cells. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide a promising candidate for the treatment of cancer, as cancer cells often rely on the proteasome to survive. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has also been found to inhibit the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide a potential treatment for neurodegenerative diseases, as HDAC inhibitors have been shown to promote the growth of new neurons and improve cognitive function. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been found to inhibit the activity of PDEs, which are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide a potential treatment for a variety of disorders, including asthma, pulmonary hypertension, and erectile dysfunction.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-19(2,3)17-21-22-18(24-17)20-16(23)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLNCGJCTQJJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



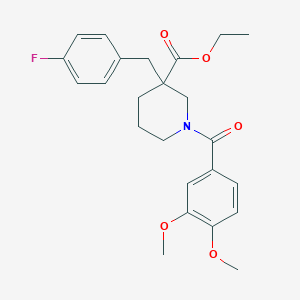
![N-benzyl-2,5-dichloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975894.png)
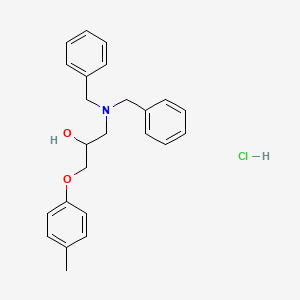
![dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate](/img/structure/B3975904.png)
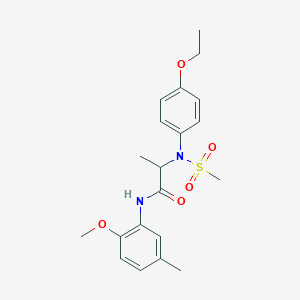
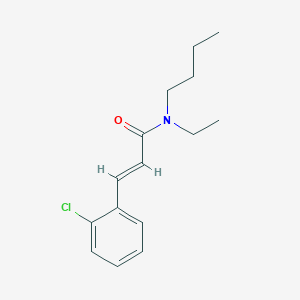
![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3975922.png)
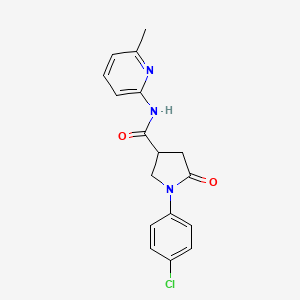
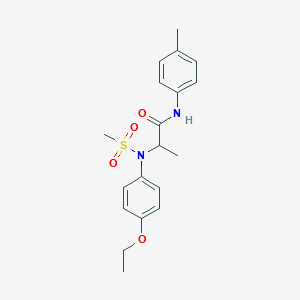

![methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)
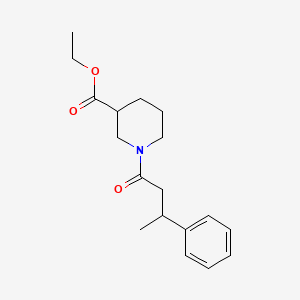
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B3975986.png)